N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a 1-isopropyl substituent on the triazoloquinoxaline core and an acetylphenyl group in the acetamide moiety. Its structure combines a lipophilic isopropyl group with the electron-withdrawing acetyl group, which may influence solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13(2)20-24-25-21-22(30)26(17-6-4-5-7-18(17)27(20)21)12-19(29)23-16-10-8-15(9-11-16)14(3)28/h4-11,13H,12H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIDQISBNARGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a quinoxaline moiety. The presence of functional groups such as acetyl and isopropyl enhances its biological activity. The molecular formula is CHNO, with a molecular weight of 342.36 g/mol.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, derivatives have shown moderate activity as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. These findings suggest potential anti-inflammatory applications .
2. Antimicrobial Activity
Quinoxaline derivatives are known for their antimicrobial properties. Studies have demonstrated that similar compounds possess significant antifungal and antibacterial activities, suggesting that this compound may also exhibit such effects .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Study 1: Anti-inflammatory Properties
In a study focusing on the anti-inflammatory effects of quinoxaline derivatives, it was found that compounds with structural similarities to this compound exhibited significant inhibition of COX-2 activity. This suggests that the compound may be useful in developing new anti-inflammatory drugs targeting COX enzymes .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of quinoxaline derivatives against various bacterial strains. The study reported that certain derivatives displayed notable inhibition zones in disk diffusion assays, indicating their potential as effective antimicrobial agents .
Research Findings
Recent research has focused on the computational modeling of this compound to predict its pharmacokinetic properties and bioactivity scores. The studies confirmed that the compound adheres to Lipinski's rule of five, indicating favorable drug-like properties . Additionally, molecular docking studies have elucidated possible interactions between the compound and target proteins involved in various biological pathways.
Scientific Research Applications
Anticancer Properties
N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 7.52 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer proliferation .
Potential as a Therapeutic Agent
Beyond its anticancer properties, the compound has shown promise in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Recent Research Contributions
Recent studies have explored the synthesis and evaluation of this compound in various contexts:
- Antitumor Activity Assessment : A detailed study evaluated the compound against human cancer cell lines and reported promising results regarding its IC50 values .
- Mechanistic Studies : Research has focused on elucidating the precise mechanisms through which the compound exerts its biological effects, particularly in cancer therapy .
- Comparative Studies : Comparative analyses with other quinoxaline derivatives have highlighted the unique efficacy of this compound in anticancer applications .
Chemical Reactions Analysis
Hydrolysis of Acetamide Groups
The compound contains two acetamide groups that may undergo hydrolysis under acidic or basic conditions:
These reactions are typical for acetamide derivatives, as demonstrated in simpler analogs like N-(4-acetylphenyl)acetamide .
Nucleophilic Substitution at the Triazoloquinoxaline Core
The electron-deficient triazoloquinoxaline ring may undergo nucleophilic substitution, particularly at the 4-oxo position:
Similar reactivity is observed in pyrimidoindole and thiadiazole systems .
Electrophilic Aromatic Substitution
The acetylphenyl group may undergo electrophilic substitution, though steric hindrance from the isopropyl group could limit reactivity:
| Reaction | Electrophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 3-nitroacetylphenyl derivative | |
| Sulfonation | H₂SO₄ (fuming) | 50°C, 4 hours | Sulfonated acetylphenyl analog |
Such reactivity aligns with studies on substituted acetophenones .
Oxidation of the Isopropyl Group
The isopropyl substituent may undergo oxidation to form a ketone:
| Reaction | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation to ketone | KMnO₄ (acidic) | 70°C, 8 hours | 1-(propan-2-yl)-4-oxo-triazoloquinoxaline-5-carboxamide |
This is consistent with oxidation patterns in isopropyl-substituted heterocycles .
Cyclization Reactions
The presence of reactive sites (e.g., amide NH, acetyl groups) may facilitate cyclization:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Intramolecular cyclization | PPA (polyphosphoric acid), 120°C | Tetracyclic fused system (e.g., triazoloquinoxalinone) |
Cyclization is a common strategy in synthesizing polyheterocyclic systems .
Interaction with Organometallic Reagents
The carbonyl groups may react with Grignard or organolithium reagents:
| Reaction | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Grignard addition | CH₃MgBr | THF, −78°C, 1 hour | Tertiary alcohol derivatives |
This reactivity is extrapolated from acetamide model systems .
Key Considerations
-
Steric Effects : The isopropyl group and fused triazoloquinoxaline ring may hinder reactions at certain positions.
-
Regioselectivity : Electron-withdrawing groups (e.g., acetyl) direct substitution to para/meta positions.
-
Solubility : Polar aprotic solvents (DMF, DMSO) are often required due to the compound’s low solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs (derived from evidence):
*Note: Molecular formula of the target compound is inferred based on structural analogs.
Structural and Functional Insights
Substituent Effects on the Triazoloquinoxaline Core: The 1-isopropyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methyl () or propyl (). This may enhance membrane permeability but could reduce solubility .
Acetamide Moieties: The 4-acetylphenyl group in the target compound is electron-withdrawing, which may stabilize the molecule against metabolic oxidation compared to halogenated (e.g., 4-chlorophenyl) or alkylated (e.g., 3-methylphenyl) analogs .
Molecular Weight and Drug-Likeness :
- The target compound (~424 g/mol) exceeds Lipinski’s rule of 5 threshold (500 g/mol), suggesting favorable oral bioavailability compared to larger derivatives. However, its higher lipophilicity (due to isopropyl and acetyl groups) may necessitate formulation optimization .
Hypothesized Pharmacological Implications
While specific bioactivity data for the target compound are unavailable, insights can be extrapolated from structural analogs:
- Kinase Inhibition: Triazoloquinoxaline derivatives often inhibit kinases like PI3K or Aurora kinases.
- Metabolic Stability : The acetyl group could reduce cytochrome P450-mediated metabolism compared to chlorophenyl analogs, as seen in related compounds .
Q & A
Q. What are the key synthetic pathways for N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the triazoloquinoxaline core. For example, a common approach includes:
- Step 1 : Condensation of substituted quinoxaline derivatives with triazole precursors under reflux conditions in dioxane or ethanol.
- Step 2 : Functionalization with isopropyl and acetylphenyl groups via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride in the presence of triethylamine) .
- Step 3 : Purification via recrystallization from ethanol-DMF mixtures.
Critical parameters include reaction temperature (20–25°C for chloroacetyl chloride addition) and solvent selection to avoid side reactions .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected MW ~450–500 g/mol).
- X-ray Crystallography : For crystalline derivatives, bond angles and dihedral angles are analyzed to confirm stereochemistry .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) are used to predict reaction pathways and transition states. For example:
Q. What experimental design strategies resolve contradictions in anti-exudative activity data?
- Methodological Answer : Discrepancies in biological activity (e.g., variable IC values) are addressed via:
- Dose-Response Studies : Testing across a gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Control Experiments : Comparing with structurally similar analogs (e.g., triazole or quinoxaline derivatives) to isolate functional group contributions .
- Statistical Design : Factorial designs (e.g., 2 factorial) to evaluate interactions between substituents and activity .
Q. How is structure-activity relationship (SAR) analyzed for this compound?
- Methodological Answer : SAR studies focus on:
- Substituent Modifications : Systematic replacement of the isopropyl or acetylphenyl group with halogens, alkyl chains, or heterocycles.
- Biological Assays : Anti-inflammatory (e.g., formalin-induced edema in rats) or enzyme inhibition (e.g., COX-2) models to quantify activity shifts .
- Data Correlation : QSAR models link logP, polar surface area, and IC values .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step?
- Methodological Answer : Low yields (<50%) during acetamide coupling are addressed by:
- Catalyst Screening : Testing Pd(II) catalysts or Lewis acids (e.g., AlCl) to accelerate amide bond formation .
- Solvent Optimization : Switching from polar aprotic (DMF) to non-polar solvents (toluene) to reduce hydrolysis .
Q. How are stability issues addressed during biological assays?
- Methodological Answer :
- pH Stability Tests : Pre-incubate the compound in buffers (pH 2–9) to identify degradation thresholds.
- Metabolite Profiling : LC-MS/MS detects oxidation or hydrolysis byproducts in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
